Home > Products > Screening Compounds P35762 > N-{2-[(Carbamoylmethyl)sulfanyl]-1,3-benzothiazol-6-YL}benzamide
N-{2-[(Carbamoylmethyl)sulfanyl]-1,3-benzothiazol-6-YL}benzamide -

N-{2-[(Carbamoylmethyl)sulfanyl]-1,3-benzothiazol-6-YL}benzamide

Catalog Number: EVT-4042818
CAS Number:
Molecular Formula: C16H13N3O2S2
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide

Compound Description: This compound is a novel organic compound synthesized by reacting 4-amino-N-(benzo[d]thiazol-2-yl)benzamide with pyrazine-2-carboxylic acid . It has been characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy. The compound was screened for antibacterial activity against Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger . Additionally, its anticancer activity was evaluated against MDA-MB-231 breast cancer cells .

Nitazoxanide (2-(5-nitrothiazol-2-ylcarbamoyl)phenyl acetate)

Compound Description: Nitazoxanide is a broad-spectrum antiparasitic compound classified as a thiazolide . It demonstrates in vitro activity against a wide range of pathogens, including helminths, anaerobic protozoa, bacteria, intracellular parasites, and viruses . In humans, Nitazoxanide is rapidly metabolized to its active metabolite, tizoxanide .

Tizoxanide (2-(5-nitrothiazol-2-ylcarbamoyl)phenol)

Compound Description: Tizoxanide is the primary active metabolite of Nitazoxanide and exhibits similar antiparasitic efficacy as the parent drug . It belongs to the thiazolide class of compounds and demonstrates in vitro activity against various parasites .

4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

Compound Description: NTB is a newly synthesized thiazolide analog . Its in vitro activity against Trypanosoma cruzi and Leishmania mexicana has been evaluated and found to be more potent than both Nitazoxanide and Tizoxanide .

2-(1,3-Benzothiazol-2-yl)guanidinium chloride

Compound Description: This compound is a salt whose cation has a co-planar structure . It features a benzothiazole ring system with an amino group forming an intramolecular hydrogen bond to the tertiary nitrogen atom of the benzothiazole. The cations and anions in this compound are linked by hydrogen bonds, creating helical chains .

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide

Compound Description: This molecule is one of a series of N-benzothiazol-2-yl benzamide derivatives synthesized and evaluated as potential allosteric activators of human glucokinase . It was characterized by FTIR, 1H-NMR, and 13C-NMR spectroscopy .

N-(1,3-benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl)sulfamoyl]benzamide

Compound Description: This compound is another N-benzothiazol-2-yl benzamide derivative that was designed and synthesized as a potential allosteric activator of human glucokinase . The compound was characterized using FTIR, 1H-NMR, and 13C-NMR spectroscopy .

N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide

Compound Description: This compound belongs to a series of N-benzothiazol-2-yl benzamide derivatives synthesized and evaluated as potential allosteric activators of human glucokinase . It was characterized using FTIR, 1H-NMR, and 13C-NMR spectroscopy .

N-(1,3-benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide

Compound Description: This N-benzothiazol-2-yl benzamide derivative was synthesized and evaluated for its potential as an allosteric activator of human glucokinase . It was characterized using FTIR, 1H-NMR, and 13C-NMR spectroscopy .

N-(1,3-benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide

Compound Description: This compound is another N-benzothiazol-2-yl benzamide derivative that was designed, synthesized, and evaluated as a potential human glucokinase activator . The compound was characterized by FTIR, 1H-NMR, and 13C-NMR spectroscopy .

N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide

Compound Description: This N-benzothiazol-2-yl benzamide derivative is part of a series of compounds designed, synthesized, and evaluated for their potential as allosteric activators of human glucokinase . It was characterized by FTIR, 1H-NMR, and 13C-NMR spectroscopy .

N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide

Compound Description: This compound is an N-benzothiazol-2-yl benzamide derivative that was synthesized and evaluated as a potential activator of human glucokinase . It was characterized using FTIR, 1H-NMR, and 13C-NMR spectroscopy .

N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl]benzamide

Compound Description: This N-benzothiazol-2-yl benzamide derivative was synthesized and evaluated for its potential to activate human glucokinase . It was characterized using FTIR, 1H-NMR, and 13C-NMR spectroscopy .

N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl]benzamide

Compound Description: This N-benzothiazol-2-yl benzamide derivative was designed, synthesized, and evaluated as a potential activator of human glucokinase . It was characterized using FTIR, 1H-NMR, and 13C-NMR spectroscopy .

N-(1,3-benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide

Compound Description: This compound is an N-benzothiazol-2-yl benzamide derivative designed, synthesized, and evaluated as a potential human glucokinase activator . It was characterized using FTIR and 1H-NMR spectroscopy .

5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (BTZP)

Compound Description: This compound was synthesized and used as an intermediate in the preparation of a series of N-Mannich bases . These derivatives were then evaluated for their antibacterial, antifungal, antioxidant, and cytotoxic activities .

N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones

Compound Description: These compounds represent a series of novel protoporphyrinogen oxidase (PPO) inhibitors designed and synthesized according to the ring-closing strategy of two ortho-substituents . Their PPO inhibitory activities were evaluated, with some showing higher potency than the control compound, sulfentrazone .

N-(benzothiazol-5-yl)isoindoline-1,3-diones

Compound Description: This series of novel compounds were designed and synthesized as potential protoporphyrinogen oxidase (PPO) inhibitors . Their PPO inhibitory activities were evaluated, and some compounds exhibited higher potency than the control compound, sulfentrazone .

Indeno[2″,1″: 4′,5′]furo[3′,2′: 5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H)-trione derivatives

Compound Description: This group of novel N-containing heterocyclic compounds was synthesized by reacting amino(thio)uracils with 2-hydroxy-2-(3-oxobut-1-en-2-yl)-2H-indene-1,3-dione . The synthesis was diastereoselective, and the products were obtained in good to excellent yields .

6-(2,3-dihydro-2-hydroxy-1,3-dioxo-1H-inden-2-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-triones

Compound Description: These compounds were synthesized efficiently by reacting amino(thio)uracils with methyl 2-(2,3-dihydro-2-hydroxy-1,3-dioxo-1H-inden-2-yl)acrylate . This simple method produced high yields with short reaction times and good diastereoselectivity .

Various substituted imidazoles, triazines and thiazolidines derived from 2-Amino Benzothiazole

Compound Description: A series of heterocyclic compounds with five and six members, including substituted imidazoles, triazines, and thiazolidines, were synthesized from 2-amino benzothiazole . The compounds were characterized by physical properties like melting points and color changes, as well as spectroscopic methods like IR and proton-NMR .

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

Compound Description: This complex molecule was synthesized as part of a research project investigating the synthesis and characterization of novel 1,3,4-oxadiazole-containing pyrazolones and 2-azetidinone ring systems . The compound was characterized by 1H-NMR, mass spectrometry, IR spectroscopy, and elemental analysis .

(2R)-2-[(2-amino-5-{[1-(5-fluoropyridin-2-yl)ethyl]thio}[1,3]thiazolo[4,5-d]pyrimidin-7-yl)amino]-4-methylpentan-1-ol and its structural analogs

Compound Description: These compounds are a series of 5,7-disubstituted [, ]thiazolo[4,5-d]pyrimidin-2-(3H)-amines with various substituents at the 5- and 7-positions . They have been investigated for their potential therapeutic use, and their structures are defined by a specific formula (I) outlined in the patent .

2-aminium-6-ethoxy-1,3-benzothiazol 3-carboxypropionate, 2-aminium-6-ethoxy-1,3-benzothiazol 5-carboxypentoate, N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide, 6-ethoxy-N-(pyridin-4-yl-methylene)-1,3-benzothiazol-2-amine, and 6-ethoxy-N-(2-furilmetilen)-1,3-benzothiazole-2-amine

Compound Description: These five compounds are 2-amino-6-ethoxybenzothiazole derivatives synthesized and tested for their effects on physical work capacity in mice . They exhibited positive effects on physical performance, comparable or superior to known actoprotectors like metaproate and ladasten .

Azetidinone derivatives containing 2-amino 6,7-substituted benzothiazole (AZ1-6)

Compound Description: This series of azetidinone derivatives was prepared from 2,3,4 (trisubstituted benzaldehyde)-N-(6,7-substituted-1,3-benzothiazol-2-yl) semicarbazone building blocks . These compounds were characterized using elemental analysis, IR, and H NMR spectroscopy and screened for their antibacterial activity . Some of the derivatives exhibited significant activity against Bacillus subtilis and Pseudomonas species .

2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides

Compound Description: These compounds are 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole, synthesized and screened for their antimicrobial activity . They were characterized using IR, 1H NMR, 13C NMR, and elemental analysis, with some demonstrating comparable activity to standard antimicrobial drugs .

N-amino-2-pyridones and cycloalkane ring-fused pyridines containing benzothiazole moiety

Compound Description: These novel compounds were synthesized by reacting 2-functionally substituted methylbenzothiazoles with activated methylene compounds . This new one-step synthesis method yielded a variety of N-amino-2-pyridones and cycloalkane ring-fused pyridine derivatives containing a benzothiazole moiety, which were characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectrometry .

Ethyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-2-methyl-4-(thiophen-2-yl)nicotinate and its N-aryl derivatives

Compound Description: These compounds were synthesized by reacting ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate with 2-chloroacetamide or its N-aryl derivatives . They were subsequently used as intermediates in the synthesis of various other heterocyclic compounds, including thienylpyridines, thienylthieno[2,3-b]pyridines, and related derivatives .

2-hydrazino benzothiazole, 2-N-benzothiazole-N-phenyl hydrazine carboxamide, 2-N-[(3)-N-phenyl-5-(p-bromophenyl)-2-hydroxy-1,3-oxazolin-2-yl] benzothiazol hydrazine, 2-N-benzothiazole-N-1-naphthyl hydrazine carboxamide, 2-N-[(3)-N-(1-naphthyl)-5-(p-bromo phenyl)-2-hydroxy-1,3-oxazolin-2-yl)] benzothiazol hydrazine, 2-thiaacetic acid benzothiazole, 2-thiaacetyl chloride benzothiazole, 5-amino-2-mercapto-1,3,4-thiadiazole, 2-mercapto-[5-acetamid thiamethyl benzothiazol]-1,3,4-thiadiazole, 2-phenyl-5-chloromethyl-1,3,4-oxadiazole, and 2-[5-phenyl-1,3,4-oxadiazol-2`-thiomethyl] benzothiazole

Compound Description: This series of compounds derived from 2-mercapto benzothiazole was synthesized and characterized by FTIR, elemental analysis, melting point determination, and TLC . They were evaluated for biological activity against Proteus vulgaris (gram-negative) and Staphylococcus aureus (gram-positive) bacteria .

Thien-3-yl-sulfonylamino(thio)carbonyl-triazolinone derivatives

Compound Description: These compounds are a group of herbicides characterized by their thien-3-yl-sulfonylamino(thio)carbonyl-triazolinone core structure [, ]. They are often used in combination with other herbicidal agents, including 4-HPPD inhibitors, and can be further formulated with safeners to improve crop plant compatibility [, ].

Properties

Product Name

N-{2-[(Carbamoylmethyl)sulfanyl]-1,3-benzothiazol-6-YL}benzamide

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]benzamide

Molecular Formula

C16H13N3O2S2

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C16H13N3O2S2/c17-14(20)9-22-16-19-12-7-6-11(8-13(12)23-16)18-15(21)10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,20)(H,18,21)

InChI Key

PPSPLBRZDAFIQM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.